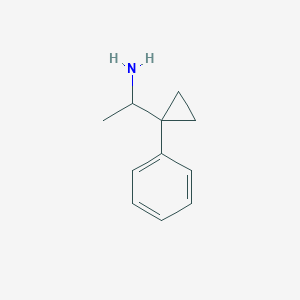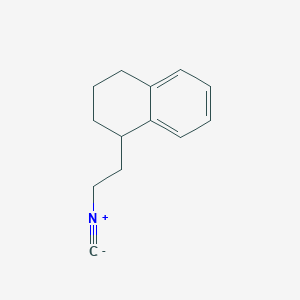
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of an isocyano group attached to an ethyl chain, which is further connected to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and triethylamine in dichloromethane, which facilitates the conversion of formamides to isocyanides . Another environmentally friendly approach uses tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions .
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to optimize yield and purity. This method allows for precise control over reaction parameters, reducing production time and enhancing scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its role in drug discovery and development due to its unique structural properties.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity with various molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in cyclization reactions to form heterocyclic compounds . These reactions often proceed via concerted mechanisms, involving the formation of intermediate species that facilitate the transformation of the starting material into the desired product .
Comparison with Similar Compounds
3-(2-Isocyanoethyl)indole: Known for its use in the synthesis of polycyclic spiroindolines.
(2-Isocyanoethyl)benzene: Utilized as a reference material in synthetic chemistry.
Uniqueness: 1-(2-Isocyanoethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other isocyanoethyl derivatives. This structural feature enhances its potential for creating diverse and complex molecular architectures .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(2-isocyanoethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9-10H2 |
InChI Key |
GPMNMZIPFJSVHL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


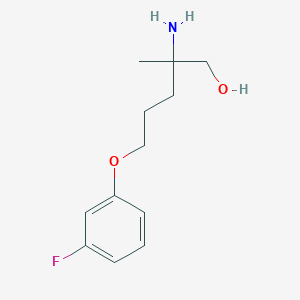
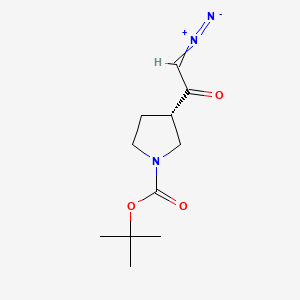
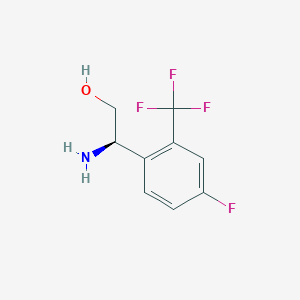
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
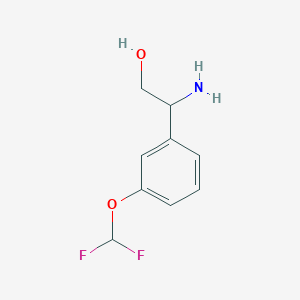
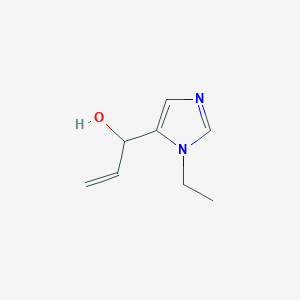
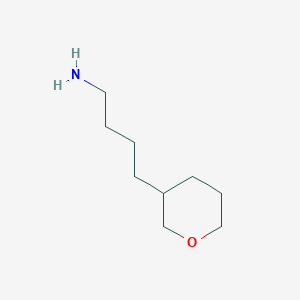
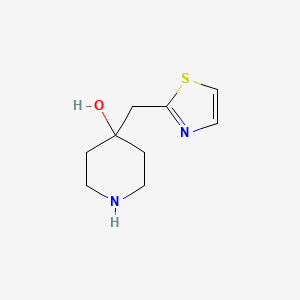
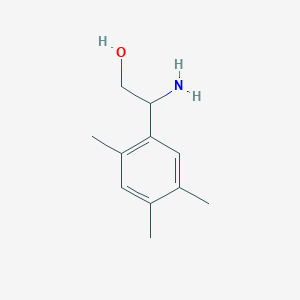
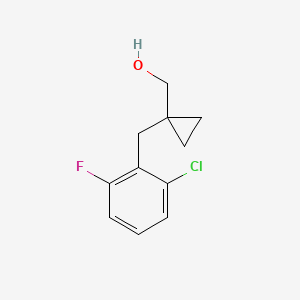
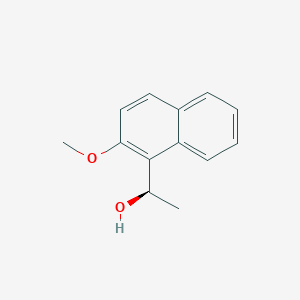
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
